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Abstract
Enterolactone is a mammalian lignan of significant interest in the fields of nutrition,

pharmacology, and drug development. Formed by the metabolic action of the gut microbiota on

plant-based lignan precursors, enterolactone has been the subject of extensive research due

to its potential biological activities, including weak estrogenic and anti-estrogenic effects, and

its association with a reduced risk of certain chronic diseases, particularly hormone-dependent

cancers. This technical guide provides a comprehensive overview of the discovery and history

of enterolactone research, detailed experimental protocols for its analysis, a summary of key

quantitative data, and an exploration of its known signaling pathways.

Discovery and History of Enterolactone Research
The journey of enterolactone research began with the identification of a novel compound in

human and animal urine. The seminal work in this area was conducted in the early 1980s.

Initial Identification:

The definitive identification of enterolactone, chemically known as trans-2,3-bis(3-

hydroxybenzyl)-γ-butyrolactone, was first reported in a 1981 publication by Setchell and

colleagues in the Biochemical Journal.[1][2] This study utilized a combination of gas

chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR)
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spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of this and a related

compound, enterodiol, from human and animal urine.[1][2]

The Link to Diet and Gut Microbiota:

Shortly after its identification, researchers began to unravel the origins of enterolactone. A

pivotal 1982 paper in The Lancet by Adlercreutz and his team established a crucial link

between dietary fiber intake, the excretion of enterolactone and enterodiol, and a potential

protective role against breast cancer.[3] They observed significantly lower urinary lignan

excretion in women with breast cancer compared to vegetarian and omnivorous women,

proposing that the precursors of these "human lignans" were derived from fiber-rich foods and

metabolized by the intestinal microflora.[3] This laid the groundwork for decades of research

into the health effects of dietary lignans and their microbial metabolites.

Key Milestones in Enterolactone Research:

Early 1980s: Definitive identification of enterolactone and enterodiol in human urine and the

establishment of their dietary origin from plant lignans metabolized by gut bacteria.[1][2][3]

Late 1980s - 1990s: Development of more refined analytical methods, including stable

isotope dilution GC-MS, for the accurate quantification of enterolactone in biological fluids.

[1][4] This period also saw a burgeoning interest in the biological activities of enterolactone,

particularly its weak estrogenic and anti-estrogenic properties.[5]

2000s - Present: The advent of liquid chromatography-tandem mass spectrometry (LC-

MS/MS) has enabled high-throughput and highly sensitive quantification of enterolactone
and its conjugates in plasma and urine.[6][7] Research has expanded to investigate the

specific signaling pathways modulated by enterolactone, its pharmacokinetic profile, and its

potential therapeutic applications in various diseases, including cancer and cardiovascular

conditions.[8][9][10][11]

Experimental Protocols
This section provides detailed methodologies for the quantification of enterolactone in

biological samples and for assessing its biological activity in vitro.
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Quantification of Enterolactone in Human Plasma by LC-
MS/MS
This protocol is adapted from validated methods for the sensitive quantification of

enterolactone.[6][7]

Objective: To quantify the concentration of enterolactone in human plasma.

Materials:

Human plasma samples

Enterolactone standard

13C3-labeled enterolactone (internal standard)

β-glucuronidase/sulfatase from Helix pomatia

Sodium acetate buffer (pH 5.0)

Diethyl ether

Acetonitrile (LC-MS grade)

Formic acid

Water (LC-MS grade)

Solid-phase extraction (SPE) cartridges

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

Sample Preparation:

Thaw plasma samples on ice.

To 300 µL of plasma, add the internal standard (13C3-labeled enterolactone).
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Add 1 mL of sodium acetate buffer (pH 5.0).

Add 50 µL of β-glucuronidase/sulfatase solution.

Incubate at 37°C for 4 hours to hydrolyze enterolactone conjugates.

Extraction:

Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

Transfer the organic (upper) layer to a new tube.

Repeat the extraction step.

Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.

LC-MS/MS Analysis:

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20

water:acetonitrile with 0.1% formic acid).

Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

LC Conditions:

Column: A suitable C18 reversed-phase column.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate enterolactone from other matrix components.

Flow Rate: A typical flow rate for the column used.

MS/MS Conditions:
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Ionization Mode: Negative electrospray ionization (ESI-).

Multiple Reaction Monitoring (MRM): Monitor the transitions for both native and labeled

enterolactone.

Quantification:

Construct a calibration curve using known concentrations of the enterolactone standard.

Calculate the concentration of enterolactone in the plasma samples based on the peak

area ratio of the analyte to the internal standard.

Experimental Workflow for Enterolactone Quantification
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Workflow for Enterolactone Quantification in Plasma

Plasma Sample
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(Diethyl Ether)
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LC-MS/MS Analysis

Quantification
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Caption: A flowchart illustrating the key steps in the quantification of enterolactone from

plasma samples.
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In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of enterolactone on the proliferation of

cancer cells.[12]

Objective: To determine the effect of enterolactone on the viability and proliferation of a human

cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

MCF-7 human breast cancer cell line

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Enterolactone

Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., acidified isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding:

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate

overnight.
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Treatment:

Prepare a stock solution of enterolactone in DMSO.

Prepare serial dilutions of enterolactone in serum-free medium to achieve the desired

final concentrations (e.g., 1, 10, 50, 100 µM).

Remove the culture medium from the wells and replace it with the medium containing

different concentrations of enterolactone. Include a vehicle control (DMSO) and an

untreated control.

Incubation:

Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay:

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the control group.

Plot a dose-response curve to determine the IC₅₀ value (the concentration of

enterolactone that inhibits cell growth by 50%).

Workflow for MTT Cell Proliferation Assay
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Workflow for MTT Cell Proliferation Assay
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Caption: A diagram showing the sequential steps of an MTT assay to assess cell viability.
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Quantitative Data
This section summarizes quantitative data on enterolactone concentrations in human

biological fluids and its pharmacokinetic parameters.

Table 1: Enterolactone Concentrations in Human
Plasma/Serum

Population/Co
ndition

Sample Size
Mean/Median
Concentration
(nmol/L)

Dietary
Context

Reference

Healthy Finnish

Adults
10

Varied by

individual (see

notes)

Habitual Diet [2][6]

Healthy Finnish

Adults
10

Significantly

increased post-

supplementation

8-day flaxseed

supplementation

(25 g/day )

[2][6]

Hypercholesterol

emic Subjects
-

Significantly

increased post-

supplementation

8-week flaxseed

lignan extract

(300-600 mg

SDG/day)

[3]

Men's Lifestyle

Validation Study
303

29.3 nM

(average)

Varied dietary

lignan intake
[13]

Postmenopausal

Women
22

Cmax = 4.8

ng/mL (at 24h)

Single dose of 7-

hydroxymatairesi

nol

[14]

Note: In the study by Saarinen et al. (2010), baseline enterolactone concentrations varied

significantly between individuals. After flaxseed supplementation, total enterolactone levels

increased dramatically, with concentrations of the (+)-enantiomer increasing 23- to 188-fold.[2]

[6]
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Table 2: Pharmacokinetic Parameters of Enterolactone
in Humans

Parameter
Value (Mean ±
SD)

Study
Population

Precursor
Administered

Reference

Time to

Maximum

Concentration

(Tmax)

19.7 ± 6.2 hours
12 healthy

volunteers

Secoisolariciresi

nol diglucoside

(SDG)

[9]

Elimination Half-

life (t½)
12.6 ± 5.6 hours

12 healthy

volunteers
SDG [9]

Area Under the

Curve (AUC)

1762 ± 1117

nmol/L·h

12 healthy

volunteers
SDG [9]

Mean Residence

Time (MRT)

35.8 ± 10.6

hours

12 healthy

volunteers
SDG [9]

Signaling Pathways Modulated by Enterolactone
Enterolactone exerts its biological effects through the modulation of various cellular signaling

pathways. Its anticancer properties, in particular, have been linked to its ability to influence

pathways involved in cell proliferation, apoptosis, and angiogenesis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis:

Enterolactone has been shown to inhibit the growth of various cancer cell lines, including

breast, prostate, and colon cancer cells.[10][12][15] This is often accompanied by the induction

of apoptosis (programmed cell death). Mechanistically, enterolactone can down-regulate the

expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic

proteins such as the cleaved form of Caspase-3.[15]

Enterolactone-Induced Apoptosis Pathway
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Enterolactone-Induced Apoptosis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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